2-[(Piperazin-1-yl)sulfanyl]benzonitrile
Description
2-[(Piperazin-1-yl)sulfanyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a piperazine-linked sulfanyl (-S-) moiety. Piperazine derivatives are widely explored for their pharmacological activity, particularly as modulators of central nervous system (CNS) targets like metabotropic glutamate receptors (mGluRs) and sigma receptors . The sulfanyl group in this compound may enhance metabolic stability compared to ether or ester analogs, though its exact role in receptor binding remains under investigation.
Properties
CAS No. |
190970-01-5 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2-piperazin-1-ylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H13N3S/c12-9-10-3-1-2-4-11(10)15-14-7-5-13-6-8-14/h1-4,13H,5-8H2 |
InChI Key |
ZBMXKIOVZVWSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)SC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
VU0364289 (2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile)
- Structure : Differs by replacing the sulfanyl group with a benzyloxy-acetyl moiety.
- Activity : Acts as a potent mGlu5 positive allosteric modulator (PAM) with high cooperativity and efficacy in preclinical models of schizophrenia and cognitive enhancement. The acetyl group likely improves solubility and receptor interaction via hydrogen bonding .
- Pharmacokinetics : Demonstrates favorable brain penetration and oral bioavailability, critical for CNS-targeted therapeutics .
2-[(4-Acetylpiperazin-1-yl)sulfonyl]benzonitrile (T4D)
- Structure : Replaces the sulfanyl (-S-) with a sulfonyl (-SO₂-) group.
- Its molecular weight (293.34 g/mol) is higher than the sulfanyl analog, which may affect solubility and metabolic clearance .
3-(4-(2-(4,4-Diethyl-5-oxotetrahydrofuran-2-yl)ethyl)piperazin-1-yl)benzonitrile (9l)
- Structure : Incorporates a γ-butyrolactone-ethyl substituent on piperazine.
- Activity : Functions as a sigma-2 receptor ligand. The lactone ring introduces stereochemical complexity and may enhance selectivity for peripheral vs. CNS targets .
- Synthesis : Prepared via nucleophilic substitution (81% yield), with purity confirmed by $ ^1H $ NMR and LC/MS .
Pharmacological and Physicochemical Profiles
*Calculated based on formula C₁₁H₁₂N₄S.
Key Research Findings and Implications
- However, acetylated derivatives (e.g., VU0364289) show superior pharmacokinetic profiles in vivo .
- Metabolic Stability : Sulfanyl groups are less prone to oxidative metabolism than thioethers, suggesting enhanced stability over analogs with unprotected sulfur atoms.
- Therapeutic Potential: While VU0364289 has advanced to preclinical studies for schizophrenia, the sulfanyl analog’s efficacy in similar models remains unexplored. Structural data from crystallographic studies (e.g., ) could guide further optimization .
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